(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a 1,4-benzothiazine derivative characterized by a sulfone (1,1-dioxido) moiety, a 6-fluoro substituent on the benzothiazine core, and a 4-ethoxyphenyl methanone group at position 2. The 4-(4-fluorophenyl) substitution at position 4 introduces additional aromatic and electronic complexity. The sulfone group enhances stability and electron-withdrawing properties, which are critical for interactions with biological targets such as enzymes or receptors . The ethoxy group on the phenyl ring likely modulates lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTBRFMGUOPBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzothiazinone derivative
- Substituents :
- Ethoxy group on the phenyl ring
- Fluorine atoms on the benzothiazine and phenyl moieties
This unique structure may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to benzothiazine derivatives exhibit significant antimicrobial properties. For example, certain benzothiazine derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Potential
Several research articles have highlighted the anticancer potential of benzothiazine derivatives. A study demonstrated that compounds with similar structural features induced apoptosis in cancer cell lines through the activation of caspase pathways . The compound may possess similar properties due to its structural analogies.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may show promise. For instance, studies on related compounds have indicated that they can inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism associated with cancer progression . The inhibition of FASN leads to reduced lipid synthesis and may contribute to the anticancer effects observed.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Cytotoxicity in Cancer Cells
A study evaluating the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells) reported an IC50 value of 25 µM after 48 hours of treatment. This indicates that the compound has potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 20 |
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary findings suggest that it may:
- Induce oxidative stress in cancer cells, leading to apoptosis.
- Disrupt mitochondrial function, which is a common pathway exploited by anticancer agents.
- Inhibit key metabolic pathways in pathogens, reducing their viability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
2.1.1. (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Structural Differences: Position 4: 3-Methylphenyl vs. 4-fluorophenyl. Position 7: Fluoro substituent vs. position 6 in the target compound. Methanone group: 4-Ethylphenyl vs. 4-ethoxyphenyl.
- Ethyl (hydrophobic) vs. ethoxy (polar) substituents influence solubility; ethoxy may enhance water solubility but reduce membrane penetration .
2.1.2. (4-Ethoxyphenyl)[7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Structural Differences :
- Position 3 : Methyl substituent absent in the target compound.
- Position 7 : Ethoxy vs. fluoro.
- Implications :
Functional Group Variations
2.2.1. 2-Cyano-Substituted 1,4-Benzothiazine 1,1-Dioxides
- Structural Differences: Position 2: Cyano group (-CN) vs. methanone (-CO-C6H4-OEt).
- Implications: Cyano’s strong electron-withdrawing nature may enhance reactivity in antiviral mechanisms, contrasting with the methanone group’s role in hydrophobic interactions .
2.2.2. (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone
- Structural Differences: Lacks the benzothiazine core but shares the methanone and fluorophenyl motifs.
- Implications: Demonstrates antifungal activity, suggesting fluorophenyl-methanone moieties are pharmacophoric for targeting fungal enzymes (e.g., lanosterol demethylase) .
Key Observations :
- Sulfone Group: Compounds with 1,1-dioxido moieties (e.g., target compound, 2-cyano derivatives) show enhanced antimicrobial and antiviral activities compared to non-sulfone analogues .
- Fluorine Position : 6-F vs. 7-F substitution may differentially affect DNA gyrase inhibition in bacteria .
- Methanone vs. Cyano: Methanone-linked compounds excel in antifungal roles, while cyano derivatives target viral proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
